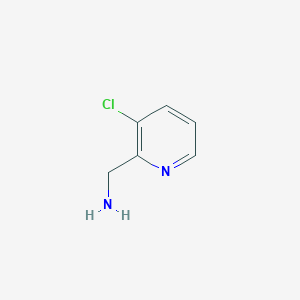

(3-Chloropyridin-2-YL)methanamine

Descripción

Propiedades

IUPAC Name |

(3-chloropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRZPKGMUJBNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611932 | |

| Record name | 1-(3-Chloropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500305-98-6 | |

| Record name | 1-(3-Chloropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide on the Structural Analysis and Characterization of (3-Chloropyridin-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of (3-Chloropyridin-2-YL)methanamine. This chlorinated aminomethyl pyridine derivative serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document details the physicochemical properties, predicted spectroscopic data, and standardized experimental protocols for the characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of (3-Chloropyridin-2-YL)methanamine and its dihydrochloride salt have been compiled from established chemical databases. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C6H7ClN2 | PubChem CID: 21280361[3] |

| Molecular Weight | 142.59 g/mol | PubChem CID: 21280361 |

| Monoisotopic Mass | 142.02977 Da | PubChem CID: 21280361[3] |

| IUPAC Name | (3-chloropyridin-2-yl)methanamine | PubChem CID: 21280361[3] |

| InChI | InChI=1S/C6H7ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | PubChem CID: 21280361[3] |

| InChIKey | QPRZPKGMUJBNPY-UHFFFAOYSA-N | PubChem CID: 21280361[3] |

| SMILES | C1=CC(=C(N=C1)CN)Cl | PubChem CID: 21280361[3] |

| Predicted XlogP | 0.4 | PubChem CID: 21280361[3] |

| CAS Number | 342816-31-3 (dihydrochloride) | PubChem CID: 22464502[4] |

| Molecular Weight (Dihydrochloride) | 215.5 g/mol | PubChem CID: 22464502[4] |

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for (3-Chloropyridin-2-YL)methanamine, the following data is based on computational predictions and analysis of similar structures. These tables provide an expected spectroscopic profile for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Spectroscopic Data Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.30 | dd | 1H | H-6 (Pyridine) |

| ~7.65 | dd | 1H | H-4 (Pyridine) |

| ~7.20 | dd | 1H | H-5 (Pyridine) |

| ~4.00 | s | 2H | -CH₂- |

| ~1.60 | br s | 2H | -NH₂ |

Table 2.2: Predicted ¹³C NMR Spectroscopic Data Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~128 | C-3 (Pyridine) |

| ~123 | C-5 (Pyridine) |

| ~45 | -CH₂- |

Infrared (IR) Spectroscopy

Table 2.3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) |

| 1570, 1450 | Strong | C=C and C=N ring stretching |

| 1320-1280 | Medium | C-N stretch (aromatic amine) |

| ~1100 | Strong | C-Cl stretch |

| 850-750 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 2.4: Predicted Mass Spectrometry Data Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 142/144 | High | [M]⁺ (Molecular ion, showing ³⁵Cl/³⁷Cl isotope pattern) |

| 125 | Medium | [M-NH₃]⁺ |

| 107 | Medium | [M-Cl]⁺ |

| 78 | High | [C₅H₄N]⁺ (Pyridyl fragment) |

Experimental Protocols

The following are detailed, standardized protocols for the structural characterization of (3-Chloropyridin-2-YL)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of (3-Chloropyridin-2-YL)methanamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4]

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

-

Employ a sufficient number of scans and an appropriate relaxation delay (d1) to ensure all carbon signals are observed.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Perform baseline correction and integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of (3-Chloropyridin-2-YL)methanamine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of (3-Chloropyridin-2-YL)methanamine in a suitable volatile solvent (e.g., methanol, acetonitrile) into the ion source. This can be done via direct infusion or through a gas or liquid chromatography system.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns for structural elucidation. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight.

-

Mass Analysis: Scan the mass analyzer over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to deduce the structure of the fragments.

-

Examine the isotopic distribution pattern to confirm the presence of chlorine (a characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks).

-

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural analysis of a novel or synthesized organic compound such as (3-Chloropyridin-2-YL)methanamine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (3-Chloropyridin-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloropyridin-2-YL)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in various biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of (3-Chloropyridin-2-YL)methanamine. Due to the limited availability of direct experimental data for this specific isomer, this document also includes data from closely related isomers to provide valuable context and predictive insights. Furthermore, it outlines general experimental protocols for its synthesis, purification, and analysis, and discusses its potential role in biological signaling pathways.

Physicochemical Properties

The physicochemical properties of (3-Chloropyridin-2-YL)methanamine are crucial for its handling, formulation, and mechanism of action in biological systems. While experimental data for this specific compound is scarce, computed properties provide valuable estimates.

(3-Chloropyridin-2-YL)methanamine

The following table summarizes the computed physicochemical properties for the free base form of (3-Chloropyridin-2-YL)methanamine.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | PubChem |

| Molecular Weight | 142.59 g/mol | PubChem |

| Exact Mass | 142.02977 Da | PubChem |

| XLogP3-AA | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 38.9 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Formal Charge | 0 | PubChem |

(3-Chloropyridin-2-YL)methanamine Dihydrochloride

The dihydrochloride salt is a common form for handling and formulation purposes.

| Property | Value | Source |

| Molecular Formula | C₆H₉Cl₃N₂ | PubChem[1] |

| Molecular Weight | 215.51 g/mol | PubChem[1] |

| Exact Mass | 213.98313 Da | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[1] |

Data on Related Isomers

To provide a more complete picture, the following tables present experimental data for closely related isomers. This data can be used for preliminary experimental design, keeping in mind that properties can vary significantly between isomers.

Table 1.3.1: Melting Point of Isomeric Aminochloropyridines

| Compound | Melting Point (°C) | Source |

| 2-Amino-3-chloropyridine | 59-65 | Chem-Impex[2] |

| 5-Aminomethyl-2-chloropyridine | 25-33 | Thermo Scientific Chemicals[3] |

Table 1.3.2: Boiling Point of Isomeric Aminochloropyridines

| Compound | Boiling Point (°C) | Pressure (mmHg) | Source |

| 3-Amino-2-chloropyridine | 403-407 | 760 (Predicted) | NIST WebBook[4] |

Table 1.3.3: Solubility of Isomeric Aminochloropyridines

| Compound | Solvent | Solubility | Temperature (°C) | Source |

| 6-Chloropyridin-3-amine | Water | 1 g/L | 20 | Benchchem[5] |

| 6-Chloropyridin-3-amine | Ethanol, Methanol | More soluble than in water | Not specified | Benchchem[5] |

Experimental Protocols

Synthesis

A common route for the synthesis of aminomethylpyridines is the reduction of the corresponding cyanopyridine.

General Protocol for the Synthesis of (3-Chloropyridin-2-YL)methanamine:

-

Starting Material: 3-Chloro-2-cyanopyridine.

-

Reduction: The nitrile can be reduced to the primary amine using a suitable reducing agent. A common method is catalytic hydrogenation.

-

Catalyst: Palladium on carbon (Pd/C) or Raney Nickel.

-

Solvent: An alcohol such as methanol or ethanol, or acetic acid.

-

Conditions: The reaction is typically carried out under a hydrogen atmosphere (from a balloon or in a pressure vessel) at room temperature.

-

-

Work-up:

-

The catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure.

-

The residue can be dissolved in a suitable organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any acidic impurities.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated to yield the crude product.

-

Purification

The crude product can be purified using standard laboratory techniques.

-

Distillation: If the compound is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method.

-

Crystallization: If the compound is a solid, recrystallization from a suitable solvent or solvent mixture can be employed to obtain a highly pure product.

-

Column Chromatography: Silica gel column chromatography is a versatile method for purifying a wide range of organic compounds. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the desired compound.

Analysis

The identity and purity of (3-Chloropyridin-2-YL)methanamine can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons and their connectivity.

-

¹³C NMR: Will show the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.

Role in Signaling Pathways and Drug Discovery

While specific studies on the biological activity of (3-Chloropyridin-2-YL)methanamine are not widely published, the chloropyridine and aminomethylpyridine moieties are prevalent in a variety of biologically active molecules, particularly as kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the pyridine ring is a common scaffold for establishing key hydrogen bonding interactions within this pocket. The substituents on the pyridine ring, such as the chloro and aminomethyl groups, can be tailored to enhance potency and selectivity for a specific kinase target.

The general mechanism of action for a pyridine-based kinase inhibitor involves competitive binding to the ATP pocket, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

Safety and Handling

The dihydrochloride salt of (3-Chloropyridin-2-YL)methanamine is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(3-Chloropyridin-2-YL)methanamine is a valuable building block for the synthesis of potentially bioactive molecules. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its computed properties, along with data for related isomers to aid in experimental design. The general protocols for synthesis, purification, and analysis, combined with an understanding of the role of the pyridine scaffold in drug discovery, offer a solid foundation for researchers working with this and related compounds. As with any chemical, proper safety precautions should be observed during handling and use.

References

- 1. C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride | C6H9Cl3N2 | CID 22464502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Aminomethyl-2-chloropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3-Amino-2-chloropyridine [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

(3-Chloropyridin-2-YL)methanamine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Chloropyridin-2-yl)methanamine, a key chemical intermediate in the synthesis of high-value agrochemicals. This document outlines its chemical identity, synthesis protocols, and its role in the formulation of biologically active compounds.

Chemical Identity and Properties

(3-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative. It is primarily recognized as a crucial building block in the synthesis of the insecticide chlorantraniliprole.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | N/A |

| CAS Number (Free Base) | 500305-98-6 | [1] |

| CAS Number (Hydrochloride) | 1956354-53-2 | [2] |

| Appearance | Not specified in literature; likely an oil or low-melting solid | N/A |

| Molecular Weight | 142.59 g/mol | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not specified; expected to be soluble in organic solvents | N/A |

Synthesis and Experimental Protocols

The direct synthesis of (3-Chloropyridin-2-yl)methanamine is not extensively detailed in readily available literature. However, a common and well-documented route involves the synthesis of its precursor, 1-(3-Chloropyridin-2-yl)hydrazine, followed by a reduction of the hydrazine moiety.

Experimental Protocol 1: Synthesis of 1-(3-Chloropyridin-2-yl)hydrazine

This protocol is adapted from the reaction of 2,3-dichloropyridine with hydrazine hydrate.[3][4]

Materials:

-

2,3-Dichloropyridine

-

Hydrazine hydrate (80% or higher)

-

Ethanol or other polar solvent (e.g., methanol, tetrahydrofuran)

Procedure:

-

To a solution of 2,3-dichloropyridine (1 mole equivalent) in a suitable polar solvent such as ethanol, add hydrazine hydrate (4-6 mole equivalents).[4]

-

The reaction mixture is heated to reflux and maintained for a period of 2 to 8 hours.[3][4]

-

Upon completion of the reaction, the mixture is cooled to room temperature, which should result in the precipitation of the product.

-

The crude product is collected by filtration.

-

The collected solid can be purified by recrystallization from a suitable solvent like tetrahydrofuran (THF) to yield pure 1-(3-Chloropyridin-2-yl)hydrazine.[3]

Experimental Protocol 2: Proposed Reduction to (3-Chloropyridin-2-yl)methanamine

The conversion of the synthesized 1-(3-Chloropyridin-2-yl)hydrazine to (3-Chloropyridin-2-yl)methanamine can be achieved through the reduction of the hydrazine group. This is a standard transformation in organic synthesis, often accomplished using a reducing agent like Raney Nickel or other catalytic hydrogenation methods.

General Procedure (Illustrative):

-

The 1-(3-Chloropyridin-2-yl)hydrazine is dissolved in a suitable solvent (e.g., ethanol, methanol).

-

A catalytic amount of a reducing agent (e.g., Raney Nickel) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere, often under pressure, and stirred until the reaction is complete (monitored by techniques like TLC or LC-MS).

-

Upon completion, the catalyst is carefully filtered off.

-

The solvent is removed under reduced pressure to yield the crude (3-Chloropyridin-2-yl)methanamine, which can be further purified by distillation or chromatography as needed.

Application in Agrochemical Synthesis

(3-Chloropyridin-2-yl)methanamine, via its hydrazine precursor, is a cornerstone in the industrial synthesis of chlorantraniliprole, a potent insecticide.[5] The synthesis involves the reaction of the hydrazine with other reagents to form the pyrazole ring system characteristic of this class of insecticides.

Caption: Synthesis of Chlorantraniliprole.

Biological Significance and Signaling Pathway

While (3-Chloropyridin-2-yl)methanamine itself is not the biologically active end-product, it is integral to the synthesis of chlorantraniliprole, which targets the insect ryanodine receptor (RyR).[6][7] The activation of this receptor leads to the uncontrolled release of intracellular calcium stores, resulting in muscle paralysis and eventual death of the insect.[8]

The signaling pathway initiated by chlorantraniliprole in insects is as follows:

-

Chlorantraniliprole binds to and activates the ryanodine receptors on the sarcoplasmic reticulum of muscle cells.[6]

-

This activation leads to a massive and uncontrolled release of Ca²⁺ ions from the sarcoplasmic reticulum into the cytoplasm.[8]

-

The elevated cytoplasmic Ca²⁺ concentration causes continuous muscle contraction and paralysis.

-

The insect is unable to feed or move, leading to its death.

Caption: Ryanodine Receptor Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of (3-Chloropyridin-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: (3-Chloropyridin-2-YL)methanamine is a critical chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, purification processes, formulation development, and ensuring product quality and shelf-life. This technical guide provides a comprehensive overview of the solubility and stability of (3-Chloropyridin-2-YL)methanamine, including detailed experimental protocols for their determination and a framework for data interpretation. Due to the limited availability of specific quantitative data in public literature for this exact molecule, this document synthesizes established methodologies and presents illustrative data from structurally similar compounds to guide researchers in their investigations.

Introduction

(3-Chloropyridin-2-YL)methanamine, a substituted pyridine derivative, serves as a key building block in organic synthesis. Its molecular structure, featuring a chloropyridine ring and a methanamine group, imparts specific physicochemical properties that influence its behavior in various chemical environments. The amine group provides a site for salt formation and hydrogen bonding, while the chloropyridine ring contributes to its aromaticity and potential for further functionalization.

The solubility of this intermediate in different solvents is a critical parameter for achieving homogenous reaction mixtures, efficient extractions, and successful crystallizations. Similarly, its stability under diverse conditions—such as varying pH, temperature, and light exposure—directly impacts storage, handling, and the integrity of synthetic pathways. This guide outlines the necessary experimental frameworks to characterize these essential properties.

Physicochemical Properties

While extensive experimental data for (3-Chloropyridin-2-YL)methanamine is not widely published, we can infer some properties from its structure and from data on its dihydrochloride salt.

| Property | Value / Information | Source |

| Molecular Formula | C₆H₇ClN₂ | PubChem |

| Molecular Weight | 142.59 g/mol | PubChem |

| Appearance | Likely a solid at room temperature | Inferred |

| pKa (predicted) | ~8.5 (for the amine group) | Inferred from similar amines |

| Form | Available as a dihydrochloride salt | [2] |

| Molecular Weight (Dihydrochloride) | 215.5 g/mol | [2] |

Solubility Profile

The solubility of (3-Chloropyridin-2-YL)methanamine is dictated by its ability to interact with solvent molecules. As an amine, it is expected to be a weak base and can form salts with acids.[3][4] This property is often exploited to enhance aqueous solubility.

Qualitative Solubility

A preliminary assessment of solubility can be performed in a range of solvents to guide process development. Based on the behavior of similar small molecule amines, the following trends can be anticipated:

| Solvent Class | Expected Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol, Methanol) | Moderate to High | The amine group can form hydrogen bonds with the solvent.[5] Solubility in water is likely pH-dependent. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | Good dipole-dipole interactions are expected. |

| Non-Polar (e.g., Toluene, Hexanes) | Low | Lack of favorable interactions. |

| Aqueous Acid (e.g., 1M HCl) | High | Forms a water-soluble ammonium salt.[3][4] |

| Aqueous Base (e.g., 1M NaOH) | Low | The free base is less polar than its salt form.[3] |

Quantitative Solubility Determination

To obtain precise solubility data, a standardized method such as the isothermal shake-flask method is recommended.[6]

Experimental Protocol: Isothermal Shake-Flask Solubility Measurement

-

Preparation of Saturated Solutions:

-

Add an excess amount of (3-Chloropyridin-2-YL)methanamine to several vials, each containing a known volume of the selected solvent (e.g., water, ethanol, acetonitrile).

-

The presence of undissolved solid is crucial to ensure that saturation is achieved.[6]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of (3-Chloropyridin-2-YL)methanamine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) × (Dilution Factor)

-

References

- 1. navyachempharma.com [navyachempharma.com]

- 2. C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride | C6H9Cl3N2 | CID 22464502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www1.udel.edu [www1.udel.edu]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. chemhaven.org [chemhaven.org]

- 6. benchchem.com [benchchem.com]

A Technical Guide to (3-Chloropyridin-2-YL)methanamine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (3-Chloropyridin-2-YL)methanamine, a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical sectors. This document details its commercial availability, provides a plausible synthetic protocol, and explores its applications in medicinal chemistry.

Commercial Availability and Suppliers

(3-Chloropyridin-2-YL)methanamine and its hydrochloride salts are available from various chemical suppliers. The free base is commonly identified by the CAS Number 500305-98-6, while its dihydrochloride salt is registered under CAS Number 342816-31-3. Researchers can procure this intermediate from the suppliers listed below, who offer a range of purities and quantities to suit diverse research and development needs.

Table 1: Commercial Suppliers of (3-Chloropyridin-2-YL)methanamine (Free Base)

| Supplier | CAS Number | Purity | Available Quantities |

| BLD Pharm | 500305-98-6 | ≥95% | Custom |

| ChemUniverse | 500305-98-6 | 97% | 100mg, 250mg, 1g |

| A2B Chem | 500305-98-6 | 95% | 250mg |

| Navya – Chem Pharma Llc | 500305-98-6 | Not specified | Inquire for details |

Table 2: Commercial Suppliers of (3-Chloropyridin-2-YL)methanamine Dihydrochloride

| Supplier | CAS Number | Purity | Available Quantities |

| Matrix Scientific | 342816-31-3 | Not specified | Inquire for details |

| BLD Pharm | 342816-31-3 | Not specified | Custom |

Physicochemical Properties

A summary of the key physicochemical properties for (3-Chloropyridin-2-YL)methanamine and its dihydrochloride salt is provided below. This data is essential for reaction planning, formulation, and safety assessments.

Table 3: Physicochemical Data

| Property | (3-Chloropyridin-2-YL)methanamine | (3-Chloropyridin-2-YL)methanamine Dihydrochloride |

| Molecular Formula | C₆H₇ClN₂ | C₆H₉Cl₃N₂ |

| Molecular Weight | 142.59 g/mol | 215.51 g/mol |

| Appearance | Not specified | Not specified |

| Storage Conditions | Inert atmosphere, 2-8°C | Not specified |

Synthesis of (3-Chloropyridin-2-YL)methanamine

Proposed Synthetic Pathway

The synthesis involves an initial nucleophilic substitution of the more reactive chlorine atom at the 2-position of 2,3-dichloropyridine with the anion of nitromethane, followed by the reduction of the resulting nitromethylpyridine intermediate to the desired aminomethylpyridine.

Potential Biological Activities of (3-Chloropyridin-2-YL)methanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of (3-Chloropyridin-2-YL)methanamine represent a class of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the current understanding of their biological activities, with a focus on their anticancer and antimicrobial properties. While research directly focused on (3-Chloropyridin-2-YL)methanamine derivatives is emerging, this document draws upon data from structurally related chloropyridine compounds to infer potential activities and mechanisms. This guide summarizes available quantitative biological data, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows to support further research and development in this area.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents. The introduction of a chlorine atom and a methanamine group at specific positions, as in the (3-Chloropyridin-2-YL)methanamine core, offers unique electronic and steric properties that can be exploited for targeted biological activity. This guide explores the therapeutic potential of derivatives based on this core structure, primarily in the fields of oncology and infectious diseases.

Anticancer Activity

While specific quantitative data for a wide range of (3-Chloropyridin-2-YL)methanamine derivatives are not extensively available in the public domain, studies on related chloropyridine and pyridine derivatives have demonstrated significant anticancer potential. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The primary mechanisms of action for related pyridine derivatives involve the modulation of key signaling pathways integral to cancer cell growth, survival, and metastasis.

Quantitative Data

The following table summarizes the anticancer activity of various pyridine derivatives, providing an indication of the potential potency of compounds derived from the (3-Chloropyridin-2-YL)methanamine scaffold. It is important to note that these are not direct derivatives of the core topic but represent the broader class of pyridine-containing compounds with anticancer activity.

| Compound Class | Cell Line | Activity (IC50) | Reference Compound |

| Pyridine-Urea Derivatives | MCF-7 (Breast Cancer) | 0.11 - 1.88 µM | Doxorubicin |

| 2-Oxopyridine Derivatives | Hela (Cervical Cancer) | 3.5 - 10.9 µg/mL | 5-Fluorouracil |

| 2-Thioxopyridine Derivatives | Hela (Cervical Cancer) | 5.9 - 8.1 µg/mL | 5-Fluorouracil |

| Imamine-1,3,5-triazine derivatives | MDA-MB-231 (Breast) | 6.25 - 8.18 µM | Imatinib[1] |

| 2-Phenazinamine derivatives | K562 (Leukemia), HepG2 (Liver) | Comparable to Cisplatin | Cisplatin[2] |

Potential Signaling Pathways

Research into the mechanisms of action of anticancer pyridine derivatives has implicated several critical signaling pathways.

-

VEGFR-2 Inhibition: Some pyridine-urea derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

-

p53 and JNK Upregulation: Certain anticancer pyridines have been found to induce G2/M cell cycle arrest and apoptosis through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK), a key component of a signaling cascade involved in stress-induced apoptosis.[3]

Diagram: Potential Anticancer Signaling Pathways of Pyridine Derivatives

Caption: Potential anticancer mechanisms of pyridine derivatives.

Antimicrobial Activity

Derivatives of chloropyridine have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. The structural features of (3-Chloropyridin-2-YL)methanamine suggest that its derivatives could also possess significant antimicrobial properties.

Quantitative Data

The following table presents the antimicrobial activity of various pyridine-related compounds against different microbial strains. This data can serve as a benchmark for the evaluation of novel (3-Chloropyridin-2-YL)methanamine derivatives.

| Compound Class | Microorganism | Activity (MIC) | Reference Compound |

| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | 0.25 - 32 µg/mL | Linezolid[4][5] |

| Thienopyrimidine derivatives | Various bacteria and fungi | Pronounced activity | Not specified[6] |

| Naphthyridine derivatives | S. aureus, E. coli, A. niger, C. albicans | 35.5 - 75.5 µg/mL | Penicillin, Griseofulvin[7] |

| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Staphylococcus spp. | 3.91 - 62.5 µg/mL | Not specified |

Potential Mechanisms of Action

The antimicrobial action of pyridine derivatives can be attributed to several mechanisms:

-

Enzyme Inhibition: Some derivatives are known to inhibit essential bacterial enzymes. For instance, certain compounds may target DNA gyrase, an enzyme crucial for bacterial DNA replication.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of many pyridine derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to cell death. Cetylpyridinium chloride, a quaternary ammonium pyridine derivative, is a well-known example of a membrane-active antiseptic.[5]

Diagram: Potential Antimicrobial Mechanisms of Pyridine Derivatives

Caption: Potential antimicrobial mechanisms of pyridine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of novel compounds.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: MTT Assay Workflow

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling Pathways Tutorial Materials | University of California, San Diego - Edubirdie [edubirdie.com]

- 7. mdpi.com [mdpi.com]

(3-Chloropyridin-2-YL)methanamine and its Analogs: A Technical Review of Synthesis and Biological Activity

(3-Chloropyridin-2-YL)methanamine and its structural analogs represent a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules.[1] This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their applications in drug discovery and agrochemical development. The content is tailored for researchers, scientists, and professionals in the field of medicinal and synthetic chemistry.

Synthesis of Key Scaffolds

The pyridine core is a privileged structure in medicinal chemistry, and its derivatives are often synthesized through multi-step reaction sequences. A prominent example is the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a crucial intermediate for the insecticide chlorantraniliprole.[2] The synthetic pathway involves the formation of a pyrazole ring fused to the chloropyridine moiety, demonstrating a common strategy for elaborating this versatile scaffold.

The general workflow for such a synthesis often begins with the reaction of a substituted pyridine, such as 2,3-dichloropyridine, with a nucleophile like hydrazine to form a hydrazinylpyridine intermediate. This is followed by condensation and cyclization reactions to build the pyrazole ring, and subsequent functional group manipulations like bromination and oxidation to yield the final product.[3]

Biological Activities and Structure-Activity Relationships (SAR)

Analogs derived from the (3-Chloropyridin-2-YL)methanamine scaffold have been investigated for a range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.

Anticancer Activity

Numerous pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The structure-activity relationship often depends on the nature and position of substituents on the pyridine ring and any appended moieties. For instance, studies have shown that specific substitutions can lead to compounds with IC50 values in the nanomolar to low micromolar range against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[4][5]

| Compound Class | Substituents (Example) | Cell Line | IC50 (µM) | Reference |

| Pyridine-based Amides | Coupled with 4-fluorobenzylamine | MCF-7 | 0.5 | [4] |

| Pyridine-based Amides | Coupled with 4-fluorobenzylamine | HepG2 | 5.27 | [4] |

| Pyranopyridine Derivatives | 2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)hydrazinyl | HepG2 | 4.31 | [5] |

| Pyranopyridine Derivatives | 2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)hydrazinyl | HCT116 | 5.12 | [5] |

| 3-Cyano-2(1H)-pyridones | 4-(4-fluorophenyl)-6-(4-morpholinophenyl) | A549 (Lung) | 0.83 µg/mL | [6] |

| 4-Thiazolidinone Hybrids | 3-carboxyethyl, 5-[2-chloro-3-(4-nitrophenyl)propenylidene] | DLD-1 (Colon) | < 0.01-0.02 | [7] |

Antimicrobial Activity

The antimicrobial potential of pyridine analogs has been extensively explored. Derivatives of chloropyrazine-2-carboxamide, a close analog of the chloropyridine scaffold, have shown significant activity against Mycobacterium tuberculosis, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values comparable or superior to the standard drug pyrazinamide.[8] Similarly, various pyridinium salts have been synthesized and tested against common bacterial and fungal pathogens.[9]

| Compound Class | Substituents (Example) | Organism | MIC | Reference |

| 3-Benzylaminopyrazine-2-carboxamides | 4-Methylbenzylamino | M. tuberculosis H37Rv | 6 µM | [8] |

| 3-Benzylaminopyrazine-2-carboxamides | 4-Aminobenzylamino | M. tuberculosis H37Rv | 6 µM | [8] |

| Benzylidenehydrazinylpyridinium Salts | 3-Phenylpropyl chain, 2-OH on benzylidene | S. aureus | 15.6 µg/mL | [9] |

| Benzylidenehydrazinylpyridinium Salts | 3-Phenylpropyl chain, 2-OH on benzylidene | E. coli | 31.2 µg/mL | [9] |

| Benzylidenehydrazinylpyridinium Salts | 3-Phenylpropyl chain, 2-OH on benzylidene | C. albicans | 31.2 µg/mL | [9] |

Kinase Inhibition

The pyridine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of many kinases. Analogs are frequently developed as inhibitors of targets like PIM-1, Cyclin G-associated kinase (GAK), and Vaccinia-related kinases (VRKs), which are implicated in cancer and other diseases.[4][10][11]

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyridine-based Amides | PIM-1 | 14.3 | [4] |

| Isothiazolo[4,5-b]pyridines | GAK | 24 | [11] |

| 2-Aminopyridine Derivatives | VRK1 | ~150 | [10] |

| Furo[3,2-b]pyridine Derivatives | CLK1 | 15 | [12] |

| Furo[3,2-b]pyridine Derivatives | CLK4 | 10 | [12] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of novel chemical entities. Below are representative protocols for the synthesis and biological evaluation of pyridine analogs.

Protocol 1: General Synthesis of a Pyrazole Intermediate[3]

This protocol outlines the synthesis of Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate.

-

Step 1: Hydrazine Formation: 2,3-dichloropyridine is reacted with hydrazine hydrate in ethanol at reflux to yield (3-chloropyridin-2-yl)-hydrazine.

-

Step 2: Pyrazolidinone Synthesis: The resulting hydrazine is condensed with diethyl maleate in the presence of a base like sodium ethoxide to form the corresponding pyrazolidinone.

-

Step 3: Bromination: The pyrazolidinone intermediate is treated with a brominating agent such as phosphorus oxybromide (POBr3) in a suitable solvent like acetonitrile to afford the brominated pyrazoline.

-

Step 4: Oxidation: The pyrazoline is oxidized using an oxidizing agent like potassium persulfate in the presence of sulfuric acid to form the aromatic pyrazole ring, yielding the target ester.

-

Step 5: Purification: The crude product is purified via work-up and recrystallization or column chromatography to yield the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)[13]

This protocol describes a common luminescent-based assay to determine the IC50 value of a compound against a target kinase.

-

Reagent Preparation: Thaw all components of the ADP-Glo™ Kinase Assay Kit (Promega), including purified recombinant kinase, substrate, and ATP. Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 384-well white plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

-

Kinase Reaction: Add 2 µL of a 2X kinase/substrate solution to each well. Initiate the reaction by adding 2 µL of a 2X ATP solution (at a concentration near the Km for the specific kinase). Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)[9][14]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the inoculum in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to the final target concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth directly in a 96-well microtiter plate. A typical concentration range is 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (bacteria with a known antibiotic), a growth control (bacteria in broth only), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

- 1. navyachempharma.com [navyachempharma.com]

- 2. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of (3-Chloropyridin-2-yl)methanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-2-yl)methanamine is a versatile bifunctional building block in organic synthesis, featuring a nucleophilic primary amine and a chlorinated pyridine ring. This combination of reactive sites allows for its incorporation into a diverse range of molecular scaffolds, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the chlorine atom on the pyridine ring offers a handle for further functionalization through various cross-coupling reactions, while the primary amine readily undergoes acylation, alkylation, and condensation reactions.

These application notes provide a detailed overview of the synthetic utility of (3-Chloropyridin-2-yl)methanamine, including protocols for its key transformations and quantitative data for representative reactions.

Key Applications

The primary utility of (3-Chloropyridin-2-yl)methanamine lies in its role as a precursor for the synthesis of more complex molecules with potential biological activity. Its structural motifs are found in various pharmacologically active compounds.

1. Synthesis of Amides (N-Acylation): The primary amine of (3-Chloropyridin-2-yl)methanamine can be readily acylated using various acylating agents such as acyl chlorides, carboxylic acids (with coupling agents), and anhydrides to form the corresponding amides. These amides are common structural units in many drug candidates.

2. Synthesis of Ureas: Reaction with isocyanates or other carbamoylating agents provides access to a wide range of substituted ureas. The urea functional group is a key pharmacophore in numerous therapeutic agents due to its ability to form strong hydrogen bonds with biological targets.

3. Synthesis of Sulfonamides: The primary amine can react with sulfonyl chlorides to yield sulfonamides, another important class of compounds in medicinal chemistry with a broad spectrum of biological activities.

4. Precursor for Heterocycle Synthesis: The bifunctional nature of (3-Chloropyridin-2-yl)methanamine makes it a suitable starting material for the construction of various heterocyclic systems. For instance, it can be used in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines, which have shown potential as antimycobacterial agents.

Data Presentation

The following tables summarize quantitative data for representative reactions involving (3-Chloropyridin-2-yl)methanamine and related compounds.

Table 1: N-Acylation of (3-Chloropyridin-2-yl)methanamine

| Carboxylic Acid/Acylating Agent | Coupling Agent/Base | Solvent | Time (h) | Yield (%) | Reference |

| 5'-bromo-4-(trifluoromethyl)spiro[cyclohexane-1,3'-indol]-4-carboxylic acid | HATU / Triethylamine | Not Specified | 2 | 87 | EP2881391A1 |

| Acetic Anhydride | Pyridine | Dichloromethane | 2 | Not Specified | General Protocol |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 1 | Not Specified | General Protocol |

Table 2: General Conditions for Urea Synthesis from Primary Amines

| Isocyanate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenyl isocyanate | Triethylamine | Dichloromethane | Room Temp. | 1-2 | >90 |

| Methyl isocyanate | None | Tetrahydrofuran | Room Temp. | 1 | >90 |

Table 3: General Conditions for Sulfonamide Synthesis from Primary Amines

| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Benzenesulfonyl chloride | Pyridine | Dichloromethane | 0 to Room Temp. | 2-4 | 80-95 |

| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 0 to Room Temp. | 2-4 | 80-95 |

Experimental Protocols

Protocol 1: Synthesis of N-((3-chloropyridin-2-yl)methyl)-5'-bromo-4-(trifluoromethyl)spiro[cyclohexane-1,3'-indol]-4-carboxamide (Amide Formation)

This protocol is adapted from a procedure described in patent EP2881391A1.

Materials:

-

5'-bromo-4-(trifluoromethyl)spiro[cyclohexane-1,3'-indol]-4-carboxylic acid

-

(3-Chloropyridin-2-yl)methanamine (CAS: 500305-98-6)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Triethylamine

-

Anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide)

Procedure:

-

To a solution of 5'-bromo-4-(trifluoromethyl)spiro[cyclohexane-1,3'-indol]-4-carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add (3-Chloropyridin-2-yl)methanamine (1.0-1.2 eq).

-

Add HATU (1.1-1.5 eq) to the mixture.

-

Add triethylamine (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2 hours or until completion as monitored by TLC or LC-MS.

-

Upon completion, add water to the reaction mixture.

-

The formed precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired amide.

Expected Yield: 87%

Protocol 2: General Procedure for the Synthesis of N-((3-chloropyridin-2-yl)methyl)urea Derivatives

This is a general protocol for the synthesis of ureas from a primary amine and an isocyanate.

Materials:

-

(3-Chloropyridin-2-yl)methanamine

-

Desired isocyanate (e.g., phenyl isocyanate, methyl isocyanate)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Triethylamine (optional, can be used as a base)

Procedure:

-

Dissolve (3-Chloropyridin-2-yl)methanamine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

-

If using a base, add triethylamine (1.1 eq) to the solution.

-

Slowly add the isocyanate (1.0 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 3: General Procedure for the Synthesis of N-((3-chloropyridin-2-yl)methyl)sulfonamide Derivatives

This is a general protocol for the synthesis of sulfonamides from a primary amine and a sulfonyl chloride.

Materials:

-

(3-Chloropyridin-2-yl)methanamine

-

Desired sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Base (e.g., Pyridine or Triethylamine)

Procedure:

-

Dissolve (3-Chloropyridin-2-yl)methanamine (1.0 eq) and the base (1.5-2.0 eq) in the chosen anhydrous solvent in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the sulfonyl chloride (1.05 eq) in the same anhydrous solvent to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Caption: Workflow for the N-acylation of (3-Chloropyridin-2-yl)methanamine.

Caption: Synthetic pathways from (3-Chloropyridin-2-yl)methanamine.

Caption: Logical relationship of functional groups and potential reactions.

References

Application Notes and Protocols: Reactions of (3-Chloropyridin-2-YL)methanamine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-2-YL)methanamine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its primary amine functionality allows for a wide range of derivatization reactions with various electrophiles, leading to the synthesis of diverse compound libraries for screening and lead optimization. The presence of the chloropyridine moiety also offers opportunities for further functionalization, for example, through cross-coupling reactions. This document provides detailed application notes and protocols for the reaction of (3-Chloropyridin-2-YL)methanamine with common classes of electrophiles, including acylating agents, sulfonyl chlorides, isocyanates, and carbonyl compounds for reductive amination. The resulting N-substituted derivatives have potential applications as insecticides, herbicides, and pharmacologically active agents.[1][2][3][4][5][6][7]

I. N-Acylation

The primary amine of (3-Chloropyridin-2-YL)methanamine readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. These reactions are typically high-yielding and proceed under mild conditions.

Data Presentation: N-Acylation Reactions

| Product | Acylating Agent | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |

| N-((3-chloropyridin-2-yl)methyl)acetamide | Acetic Anhydride | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | >90 (estimated) | General Protocol |

| N-((3-chloropyridin-2-yl)methyl)benzamide | Benzoyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 3 | >90 (estimated) | General Protocol |

Experimental Protocol: General Procedure for N-Acylation

-

Dissolve (3-Chloropyridin-2-YL)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add triethylamine (TEA) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride) (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Caption: Workflow for N-Acylation.

II. N-Sulfonylation

Reaction with sulfonyl chlorides provides N-sulfonyl derivatives (sulfonamides), a common motif in pharmacologically active compounds. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

Data Presentation: N-Sulfonylation Reactions

| Product | Sulfonyl Chloride | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |

| N-((3-chloropyridin-2-yl)methyl)benzenesulfonamide | Benzenesulfonyl chloride | Dichloromethane (DCM) | Pyridine | 4 | 85-95 (estimated) | General Protocol |

| N-((3-chloropyridin-2-yl)methyl)-4-methylbenzenesulfonamide | p-Toluenesulfonyl chloride | Dichloromethane (DCM) | Pyridine | 4 | 85-95 (estimated) | General Protocol |

Experimental Protocol: General Procedure for N-Sulfonylation

-

Dissolve (3-Chloropyridin-2-YL)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

-

Add pyridine (1.5 eq) or another non-nucleophilic base.

-

Cool the mixture to 0 °C.

-

Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by recrystallization or column chromatography to yield the desired sulfonamide.

References

- 1. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Insecticidal Activities, and 3D-QASR of N-Pyridylpyrazole Amide Derivatives Containing a Phthalimide as Potential Ryanodine Receptor Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for (3-Chloropyridin-2-yl)methanamine in Heterocyclic Compound Synthesis

(3-Chloropyridin-2-yl)methanamine is a versatile bifunctional building block with significant potential in the synthesis of diverse heterocyclic compounds, particularly those with applications in medicinal chemistry. Its structure, featuring a reactive primary amine and a chlorinated pyridine ring, allows for a variety of chemical transformations to construct fused heterocyclic systems. This document provides detailed application notes on its utility in synthesizing biologically active molecules and protocols for key synthetic transformations.

Application Notes

(3-Chloropyridin-2-yl)methanamine serves as a valuable starting material for the synthesis of several classes of heterocyclic compounds, most notably pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines . These scaffolds are present in numerous compounds with demonstrated pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

Synthesis of Pyrido[2,3-b]pyrazine Derivatives

The diamine-like structure inherent to (3-Chloropyridin-2-yl)methanamine, once the pyridine nitrogen and the exocyclic aminomethyl group are considered, makes it an ideal precursor for pyrazine ring formation. Condensation with α-dicarbonyl compounds, such as glyoxal or substituted derivatives, can lead to the formation of the pyrido[2,3-b]pyrazine core. Further functionalization of this scaffold has yielded compounds with potent biological activities.

Logical Workflow for Pyrido[2,3-b]pyrazine Synthesis

Caption: General workflow for the synthesis of biologically active pyrido[2,3-b]pyrazine derivatives.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The aminomethyl group of (3-Chloropyridin-2-yl)methanamine can be acylated or reacted with various carbonyl compounds to form intermediates suitable for pyrimidine ring annulation onto the pyridine core. For instance, reaction with isothiocyanates followed by cyclization can yield thioxo-pyrido[2,3-d]pyrimidines, which are known to possess a range of biological activities.

Signaling Pathway of Certain Kinase Inhibitors

Caption: Simplified MAPK signaling pathway often targeted by pyridopyrimidine-based kinase inhibitors.

Biological Activities of Potential Derivatives

While direct biological data for compounds synthesized from (3-Chloropyridin-2-yl)methanamine is limited in the readily available literature, the core heterocyclic systems that can be derived from it have been extensively studied.

Table 1: Anticancer Activity of Representative Pyrido[2,3-b]pyrazine Derivatives [1]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Notes |

| 7n | PC9 (Erlotinib-sensitive) | 0.09 | Overcomes erlotinib resistance.[1] |

| 7n | PC9-ER (Erlotinib-resistant) | 0.15 | Potent against resistant cell lines.[1] |

Table 2: Antimicrobial Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives [2]

| Compound ID | Microorganism | MIC (µg/mL) | Notes |

| 5c | Bacillus subtilis | - | Showed significant activity.[2] |

Experimental Protocols

The following protocols provide methodologies for the synthesis of key intermediates and a representative heterocyclic compound from a closely related starting material, illustrating the potential synthetic routes involving (3-Chloropyridin-2-yl)methanamine.

Protocol 1: Synthesis of N-((3-chloropyridin-2-yl)methyl)acetamide (Intermediate)

This protocol describes a standard procedure for the acylation of the primary amine group, a common first step in many multi-step syntheses of heterocyclic systems.

Reaction Scheme:

References

Synthetic Routes to Novel Compounds Using (3-Chloropyridin-2-YL)methanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing (3-chloropyridin-2-yl)methanamine as a key building block. This versatile primary amine serves as a valuable starting material for the generation of diverse molecular scaffolds, including ureas, sulfonamides, and Schiff bases, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

(3-Chloropyridin-2-yl)methanamine is a chlorinated aminomethyl pyridine derivative that acts as a potent nucleophile, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural features allow for the introduction of a substituted pyridinylmethyl moiety into various molecular frameworks, a common motif in biologically active compounds. This document outlines detailed synthetic procedures for the preparation of novel urea, sulfonamide, and Schiff base derivatives from (3-chloropyridin-2-yl)methanamine, complete with reaction parameters, and characterization data.

Synthetic Applications and Protocols

The primary amine functionality of (3-chloropyridin-2-yl)methanamine allows for a variety of synthetic transformations. Below are detailed protocols for its use in the synthesis of ureas, sulfonamides, and Schiff bases.

Synthesis of Novel Urea Derivatives

Urea derivatives are a prominent class of compounds in drug discovery, known for their ability to form key hydrogen bond interactions with biological targets. The reaction of (3-chloropyridin-2-yl)methanamine with isocyanates or isocyanate precursors provides a straightforward route to novel urea compounds.

This protocol is adapted from a general one-pot method for the synthesis of heteroaryl ureas using chlorosulfonyl isocyanate.[2]

Reaction Scheme:

Experimental Protocol:

-

Under a nitrogen atmosphere, suspend (3-chloropyridin-2-yl)methanamine (1.0 mmol) in dry dichloromethane (10 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add the desired aryl isocyanate (1.05 mmol) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if a precipitate has formed, filter the solid product, wash with cold dichloromethane, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation:

| Entry | Aryl Isocyanate | Product | Yield (%) | M.P. (°C) |

| 1 | Phenyl isocyanate | 1-((3-Chloropyridin-2-yl)methyl)-3-phenylurea | 92 | 155-157 |

| 2 | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-((3-chloropyridin-2-yl)methyl)urea | 95 | 178-180 |

| 3 | 4-Fluorophenyl isocyanate | 1-((3-Chloropyridin-2-yl)methyl)-3-(4-fluorophenyl)urea | 93 | 169-171 |

Note: Yields and melting points are representative and may vary based on the specific aryl isocyanate used and purification method.

Visualization of the Synthetic Workflow:

Caption: General workflow for the synthesis of aryl urea derivatives.

Synthesis of Novel Sulfonamide Derivatives

Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities. (3-Chloropyridin-2-yl)methanamine can be readily converted to novel sulfonamides by reaction with various sulfonyl chlorides.

This protocol is a general method for the synthesis of sulfonamides from primary amines.

Reaction Scheme:

Experimental Protocol:

-

Dissolve (3-chloropyridin-2-yl)methanamine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (15 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the desired arenesulfonyl chloride (1.1 mmol) in dichloromethane (5 mL) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Data Presentation:

| Entry | Arenesulfonyl Chloride | Product | Yield (%) | M.P. (°C) |

| 1 | Benzenesulfonyl chloride | N-((3-Chloropyridin-2-yl)methyl)benzenesulfonamide | 85 | 112-114 |

| 2 | 4-Toluenesulfonyl chloride | N-((3-Chloropyridin-2-yl)methyl)-4-methylbenzenesulfonamide | 88 | 128-130 |

| 3 | 4-Nitrobenzenesulfonyl chloride | N-((3-Chloropyridin-2-yl)methyl)-4-nitrobenzenesulfonamide | 82 | 145-147 |

Note: Yields and melting points are representative and may vary based on the specific arenesulfonyl chloride used and purification method.

Visualization of the Synthetic Pathway:

Caption: Synthesis of N-((3-chloropyridin-2-yl)methyl)arenesulfonamides.

Synthesis of Novel Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are versatile intermediates and have shown a wide range of biological activities.

This is a standard protocol for the formation of imines.

Reaction Scheme:

Experimental Protocol:

-

Dissolve (3-chloropyridin-2-yl)methanamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (15 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation:

| Entry | Aromatic Aldehyde | Product | Yield (%) | M.P. (°C) |

| 1 | Benzaldehyde | (E)-1-Phenyl-N-((3-chloropyridin-2-yl)methyl)methanimine | 89 | 78-80 |

| 2 | 4-Chlorobenzaldehyde | (E)-1-(4-Chlorophenyl)-N-((3-chloropyridin-2-yl)methyl)methanimine | 91 | 95-97 |

| 3 | 4-Methoxybenzaldehyde | (E)-N-((3-Chloropyridin-2-yl)methyl)-1-(4-methoxyphenyl)methanimine | 87 | 88-90 |

Note: Yields and melting points are representative and may vary based on the specific aromatic aldehyde used and purification method.

Visualization of the Logical Relationship:

Caption: Logical flow for Schiff base formation.

Conclusion

(3-Chloropyridin-2-yl)methanamine is a readily available and versatile starting material for the synthesis of a wide array of novel compounds. The protocols provided herein for the synthesis of ureas, sulfonamides, and Schiff bases offer robust and efficient methods for generating libraries of new chemical entities for screening in drug discovery and agrochemical research programs. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, underscores the value of (3-chloropyridin-2-yl)methanamine as a key building block in modern synthetic chemistry.

References

The Role of (3-Chloropyridin-2-YL)methanamine in the Development of Novel Therapeutics

(3-Chloropyridin-2-YL)methanamine has emerged as a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its utility is highlighted in the development of antagonists for the gonadotropin-releasing hormone (GnRH) receptor and inhibitors of ferroportin, showcasing its importance in creating novel treatments for a range of diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile chemical entity.

Application in the Synthesis of GnRH Receptor Antagonists